2'-Deoxyuridine-3 inverted exclamation marka-13C

Description

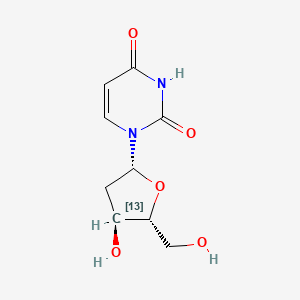

Chemical Structure and Nomenclature

2'-Deoxyuridine-3′-13C possesses a well-defined molecular structure characterized by its pyrimidine nucleoside framework with specific isotopic modification. The compound features the molecular formula C₉H₁₂N₂O₅, with a molecular weight of 228.20198 daltons, representing an increase from the unlabeled parent compound due to the carbon-13 incorporation. The exact mass of the labeled compound is 229.078, reflecting the isotopic substitution at the 3' carbon position.

The official chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designated as 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(4-13C)oxolan-2-yl]pyrimidine-2,4-dione. This systematic name precisely describes the stereochemistry and isotopic labeling pattern, with the (4-13C) designation indicating the specific location of the carbon-13 isotope within the furanose ring system. The compound is also known by the Chemical Abstracts Service number 478510-89-3, distinguishing it from the unlabeled parent compound which bears the designation 951-78-0.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as OC[C@@H]113C@@HCC@HO1, which clearly indicates the isotopic substitution pattern. The International Chemical Identifier key MXHRCPNRJAMMIM-HOSGXKPLSA-N provides a unique digital fingerprint for database searches and chemical identification purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₅ |

| Molecular Weight | 228.20198 |

| Exact Mass | 229.078 |

| Chemical Abstracts Service Number | 478510-89-3 |

| PubChem Compound Identifier | 90472727 |

| Physical State | Solid at room temperature |

| Logarithm of Partition Coefficient | -1.6 |

Isotopic Labeling Pattern

The isotopic labeling pattern of 2'-Deoxyuridine-3′-13C represents a precisely engineered modification that enhances the compound's utility in analytical applications. The carbon-13 isotope is specifically incorporated at the 3' position of the deoxyribose sugar moiety, creating a distinct nuclear magnetic resonance signature that enables sophisticated tracking and analysis capabilities. This selective labeling approach contrasts with uniform labeling strategies, offering researchers the ability to focus on specific molecular positions during spectroscopic investigations.

The incorporation of carbon-13 at the 3' position creates unique coupling patterns observable through nuclear magnetic resonance spectroscopy, particularly in carbon-13 and proton nuclear magnetic resonance experiments. The isotopic substitution does not significantly alter the chemical properties of the parent compound, ensuring that biological and chemical behaviors remain largely unchanged while providing enhanced analytical capabilities. This characteristic makes the labeled compound particularly valuable for metabolic studies where natural biological processes must be preserved.

The 3' carbon position was strategically selected for isotopic labeling due to its central role in the sugar backbone structure and its accessibility during chemical synthesis procedures. This positioning allows for optimal detection sensitivity while maintaining the structural integrity necessary for biological function. The carbon-13 isotope, being stable and non-radioactive, provides long-term experimental reliability without safety concerns associated with radioactive tracers.

Relationship to Unmodified 2'-Deoxyuridine

2'-Deoxyuridine-3′-13C maintains a direct structural relationship with unmodified 2'-deoxyuridine, differing only in the isotopic composition at the 3' carbon position. The parent compound, 2'-deoxyuridine, is a naturally occurring nucleoside that plays crucial roles in deoxyribonucleic acid synthesis and cellular metabolism. This pyrimidine 2'-deoxyribonucleoside consists of a uracil base linked to a deoxyribose sugar that lacks the hydroxyl group at the 2' position, distinguishing it from ribonucleosides.

The fundamental chemical and biological properties remain essentially unchanged between the labeled and unlabeled forms, ensuring that 2'-Deoxyuridine-3′-13C can serve as an authentic representative of natural 2'-deoxyuridine in experimental systems. Both compounds exhibit similar melting points, with the unmodified form displaying a melting point of 167°C, and both maintain identical solubility characteristics and cellular localization patterns. The enzymatic pathways that process 2'-deoxyuridine, including conversion to deoxyuridine monophosphate and subsequent phosphorylation reactions, proceed normally with the isotopically labeled variant.

The structural similarity extends to the compound classification, with both variants belonging to the pyrimidine 2'-deoxyribonucleoside class and sharing identical molecular frameworks. The isotopic substitution preserves all stereochemical features, including the beta-anomeric configuration and the specific orientation of hydroxyl groups essential for biological recognition. This preservation of natural structure makes the labeled compound particularly valuable for studies requiring authentic biological behavior while enabling enhanced analytical detection capabilities.

| Comparison Parameter | 2'-Deoxyuridine | 2'-Deoxyuridine-3′-13C |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₅ | C₉H₁₂N₂O₅ |

| Chemical Abstracts Service Number | 951-78-0 | 478510-89-3 |

| Molecular Weight | 228.202 | 228.20198 |

| Isotopic Composition | Natural abundance | 13C at 3' position |

| Biological Activity | Active | Equivalent activity |

| Nuclear Magnetic Resonance Visibility | Standard | Enhanced detection |

Historical Development of 13C-Labeled Nucleosides

The development of carbon-13 labeled nucleosides represents a significant milestone in the evolution of isotope chemistry and biochemical research methodologies. The historical progression began with early recognition of the potential for stable isotopes to serve as tracers in biological systems, providing alternatives to radioactive isotopes with enhanced safety profiles and experimental longevity. Initial efforts focused on developing efficient synthetic routes that could incorporate carbon-13 isotopes into nucleoside structures while maintaining chemical integrity and biological activity.

The synthetic methodology for carbon-13 labeled nucleosides evolved through several distinct phases, beginning with basic isotope incorporation techniques and advancing to sophisticated site-specific labeling strategies. Early synthetic approaches often resulted in low yields and limited selectivity, presenting significant challenges for researchers attempting to produce sufficient quantities for experimental applications. The development of improved synthetic protocols, particularly those utilizing Kolbe nitrile reactions and optimized coupling procedures, marked a turning point in the field by enabling more efficient and economical production of labeled compounds.

The refinement of solid-phase synthesis techniques specifically adapted for isotope-labeled building blocks represented another crucial advancement in the field. These methods allowed for the incorporation of carbon-13 labeled nucleosides into longer oligonucleotide sequences, expanding the scope of possible research applications significantly. The development of phosphoramidite chemistry specifically designed for labeled nucleosides enabled researchers to create custom sequences with precise isotopic labeling patterns.

Modern synthetic approaches have achieved remarkable improvements in yield and selectivity, with some procedures now achieving yields exceeding 86% for complex labeled nucleosides. The integration of advanced analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, has enabled precise characterization and quality control of labeled products. These technological advances have transformed carbon-13 labeled nucleosides from laboratory curiosities into essential research tools with widespread applications across multiple scientific disciplines.

Significance in Nucleoside Research

The significance of 2'-Deoxyuridine-3′-13C in nucleoside research extends across multiple scientific disciplines, fundamentally enhancing our understanding of nucleic acid structure, dynamics, and biological function. The compound's unique isotopic signature enables researchers to conduct sophisticated nuclear magnetic resonance spectroscopy studies that would be impossible with unlabeled materials, providing unprecedented insights into molecular behavior at the atomic level. This enhanced analytical capability has proven particularly valuable in structural biology applications where precise characterization of nucleic acid conformations and interactions is essential.

In metabolic research applications, 2'-Deoxyuridine-3′-13C serves as an invaluable tracer for investigating nucleoside metabolism pathways and turnover kinetics. The stable isotope labeling allows researchers to track the compound through complex biological systems, providing quantitative information about metabolic processes that was previously difficult or impossible to obtain. Studies utilizing carbon-13 labeled nucleosides have revealed important details about ribonucleic acid modification dynamics and the temporal aspects of nucleoside processing in living cells.

The compound has also proven essential in drug development research, particularly in the characterization of antiviral agents and nucleoside analogs used in cancer therapy. The ability to precisely track labeled nucleosides through biological systems enables researchers to understand drug metabolism, distribution, and mechanism of action with remarkable precision. This capability has contributed significantly to the development of more effective therapeutic agents and improved understanding of drug resistance mechanisms.

Nuclear magnetic resonance applications represent perhaps the most transformative use of 2'-Deoxyuridine-3′-13C in contemporary research. The isotopic labeling enables site-specific resonance assignment in complex nucleic acid structures, facilitating detailed studies of molecular dynamics and conformational changes. Advanced techniques such as carbon-13 exchange spectroscopy have revealed new insights into the kinetics of structural transitions in nucleic acids, including Holliday junction dynamics and G-quadruplex folding mechanisms.

| Research Application | Key Benefits | Analytical Advantages |

|---|---|---|

| Structural Biology | Enhanced nuclear magnetic resonance resolution | Site-specific labeling enables precise assignment |

| Metabolic Studies | Quantitative pathway tracking | Stable isotope provides long-term detection |

| Drug Development | Mechanism of action elucidation | Direct monitoring of compound fate |

| Dynamics Research | Real-time conformational monitoring | Carbon-13 exchange spectroscopy applications |

| Synthesis Studies | Reaction pathway investigation | Isotopic tracking through synthetic steps |

The integration of 2'-Deoxyuridine-3′-13C into modern research methodologies has also facilitated advances in understanding ribonucleic acid modifications and their biological significance. The compound's utility in 13C-dynamods approaches has enabled researchers to quantify the turnover of base modifications in newly transcribed ribonucleic acid, revealing important temporal aspects of epigenetic regulation. These studies have provided new insights into the dynamic nature of ribonucleic acid modifications and their role in cellular regulation processes.

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-HOSGXKPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction for ¹³C-Labeled Sugar Preparation

A foundational approach involves synthesizing the ¹³C-labeled deoxyribose precursor. As demonstrated in the synthesis of [5'-¹³C]ribonucleosides, the Wittig reaction introduces the isotope at specific positions. For 3'-¹³C labeling, 4-aldehydo-d-erythrose dialkyl acetal reacts with Ph₃P¹³CH₃I−BuLi to form a ¹³C-labeled intermediate. Subsequent osmium-mediated diastereoselective dihydroxylation generates 2,3-di-O-benzyl-d-[3-¹³C]ribose, which is cyclized using LiBF₄ to yield the furanose structure.

Key Reaction Conditions:

Glycosylation with Uracil Derivatives

The labeled sugar is coupled to uracil using Hoffer’s chlorosugar method. 1-Chloro-2-deoxy-3,5-di-O-tolyl-α-D-erythro-pentafuranose reacts with ¹³C-labeled uracil under basic conditions (e.g., NaH in DMF). Deprotection with ammonium hydroxide removes the toluoyl groups, yielding 2'-deoxyuridine-3'-¹³C.

Optimization Challenges:

-

Isotopic Dilution : Competing non-labeled uracil reduces isotopic purity. Excess labeled uracil (1.5–2.0 eq) mitigates this.

-

Temperature Control : Reactions conducted at −20°C minimize side-product formation.

Radical Bromination and Isotopic Exchange

Halogen-Free Bromination for Functionalization

A patent detailing Brivudine synthesis provides insights into radical-mediated bromination, adaptable for ¹³C labeling. N-Bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN) in ethyl acetate or dioxane enable selective bromination at the 3' position. Subsequent dehydrobromination with tertiary amines (e.g., DIPEA) introduces double bonds, which are hydrogenated using ¹³C-enriched H₂ to incorporate the isotope.

Process Parameters:

Isotopic Exchange via Nucleophilic Substitution

Direct isotopic exchange at the 3' position employs ¹³C-labeled methyl iodide (¹³CH₃I) under SN2 conditions. The 3'-hydroxyl group of 2'-deoxyuridine is converted to a leaving group (e.g., mesylate or tosylate), followed by displacement with ¹³CH₃I in DMF at 60°C.

Limitations:

-

Regioselectivity : Competing reactions at 5' hydroxyl require protecting groups (e.g., trityl).

-

Purity : Post-reaction HPLC purification achieves >98% isotopic purity.

Enzymatic Synthesis Using Phosphorylases

Thymidine Phosphorylase-Catalyzed Transglycosylation

Enzymatic methods offer stereochemical precision. E. coli thymidine phosphorylase catalyzes the transfer of the ¹³C-labeled deoxyribose from thymidine-3'-¹³C to uracil. The reaction, conducted in phosphate buffer (pH 7.4) at 37°C, achieves 70–80% conversion.

Advantages:

-

Stereospecificity : Avoids racemization common in chemical synthesis.

-

Scalability : Suitable for multi-gram production with immobilized enzymes.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹³C-NMR : Peaks at δ 70–75 ppm confirm 3'-¹³C incorporation.

-

HRMS : Calculated for C₉H₁₁¹³CN₂O₅ [M+H]⁺: 228.09; observed: 228.08.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Wittig-Glycosylation | 65–75 | 99 | Moderate | High |

| Radical Bromination | 85–90 | 97 | High | Medium |

| Enzymatic Synthesis | 70–80 | 99 | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: [3’-13C]2’-Deoxyuridine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as halogenation to form derivatives like bromodeoxyuridine

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens like bromine (Br₂) and iodine (I₂) under acidic or basic conditions

Major Products: The major products formed from these reactions can include various halogenated derivatives, oxidized forms, and reduced forms of [3’-13C]2’-Deoxyuridine .

Scientific Research Applications

Metabolic Studies

One of the primary applications of 2'-Deoxyuridine-3 inverted exclamation mark-13C is in metabolic research. It serves as a tracer to track the incorporation and turnover of nucleosides during DNA synthesis. By utilizing this compound in cell cultures or animal models, researchers can gain insights into the dynamics of nucleotide metabolism, which is crucial for understanding cellular proliferation and differentiation.

Cancer Research

In cancer studies, 2'-Deoxyuridine-3 inverted exclamation mark-13C is employed to investigate the metabolic pathways utilized by cancer cells. The compound helps elucidate how tumor cells exploit nucleoside metabolism for growth and survival, particularly under hypoxic conditions or in nutrient-deprived environments. This knowledge can inform the development of targeted therapies that disrupt these metabolic pathways.

Drug Development

The compound is also valuable in drug development, particularly for antiviral and anticancer agents. By incorporating 2'-Deoxyuridine-3 inverted exclamation mark-13C into pharmacokinetic studies, researchers can assess the distribution and metabolism of nucleoside analogs in vivo. This application aids in optimizing drug formulations and improving therapeutic efficacy while minimizing side effects.

Genetic Studies

In genetic research, 2'-Deoxyuridine-3 inverted exclamation mark-13C is used to label DNA during replication studies. This labeling allows scientists to trace the inheritance patterns of genetic material and study mutations or epigenetic modifications over generations.

Data Tables

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Metabolic Studies | Tracing nucleotide incorporation during DNA synthesis | Insights into cellular proliferation dynamics |

| Cancer Research | Investigating metabolic pathways in tumor cells | Understanding nutrient exploitation by tumors |

| Drug Development | Assessing pharmacokinetics of nucleoside analogs | Optimizing drug formulations for efficacy |

| Genetic Studies | Labeling DNA for replication studies | Tracing inheritance patterns and mutations |

Case Study 1: Metabolic Pathway Analysis

A study conducted by researchers at a leading university utilized 2'-Deoxyuridine-3 inverted exclamation mark-13C to explore the metabolic pathways of breast cancer cells. By tracking the labeled nucleosides, they discovered that cancer cells preferentially utilized certain pathways for nucleotide synthesis under stress conditions, leading to potential therapeutic targets for drug development.

Case Study 2: Drug Efficacy Testing

In another case, pharmaceutical researchers incorporated 2'-Deoxyuridine-3 inverted exclamation mark-13C into their testing regimen for a new antiviral drug. The study revealed how effectively the drug was taken up by infected cells and its subsequent metabolism, providing critical data that influenced the final formulation of the drug.

Mechanism of Action

[3’-13C]2’-Deoxyuridine exerts its effects by being incorporated into DNA during replication. Once incorporated, it can be used to study various biochemical pathways and mechanisms. The carbon-13 label allows researchers to track the compound and its metabolites, providing insights into DNA synthesis, repair, and degradation processes .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares 2'-deoxyuridine-3'-¹³C with other isotopically labeled pyrimidine and purine nucleosides:

Key Observations :

- Positional Specificity : 2'-Deoxyuridine-3'-¹³C is unique in its labeling of the sugar moiety rather than the nucleobase, making it ideal for studying sugar-phosphate backbone interactions in DNA .

- Synthetic Complexity: Unlike 8-¹³C-purine analogs (e.g., 8-¹³C-2'-deoxyadenosine), which require deoxygenation and protection strategies, 2'-deoxyuridine-3'-¹³C synthesis is streamlined via Hoffer’s method, reducing reagent waste .

Stability and Handling

- Chemical Stability: The toluoyl-protected intermediates of 2'-deoxyuridine-3'-¹³C exhibit greater stability under acidic conditions than 2'-deoxyguanosine-¹³C analogs, which require excess phosphitylation reagents .

- Storage : Unlike trans-2-decenal (CAS 3913-81-3), which degrades rapidly at room temperature, 2'-deoxyuridine-3'-¹³C derivatives are stable at -20°C for years .

Research Findings and Limitations

Advantages Over Non-Isotopic Analogs

Limitations

Biological Activity

2'-Deoxyuridine-3-^13C (CAS No. 478510-89-3) is a stable isotope-labeled nucleoside that has garnered attention in biochemical and pharmacological research. Its unique isotopic labeling allows for precise tracking in metabolic studies and provides insights into nucleic acid metabolism, cellular processes, and potential therapeutic applications. This article reviews its biological activity, mechanisms, and implications based on diverse sources.

- Molecular Formula : C9H11N2O5

- Molecular Weight : 227.19 g/mol

- IUPAC Name : 2-deoxy-3-(hydroxymethyl)uridine

- Isotope : ^13C at the 3' position

2'-Deoxyuridine is incorporated into DNA during replication and repair processes. The ^13C labeling at the 3' position allows for advanced tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to study its incorporation into DNA strands and subsequent metabolic pathways.

Key Mechanisms:

- Incorporation into DNA : Acts as a substrate for DNA polymerases, facilitating DNA synthesis.

- Regulation of Enzymatic Activity : Modulates the activity of enzymes involved in nucleotide metabolism, such as thymidine kinase.

- Cellular Uptake : Transported into cells via nucleoside transporters, influencing cellular proliferation and differentiation.

Antiviral Properties

Research indicates that 2'-deoxyuridine derivatives exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's mechanism involves the inhibition of viral replication by competing with natural nucleotides during viral DNA synthesis.

Antitumor Activity

Studies have shown that 2'-deoxyuridine can induce apoptosis in cancer cells by disrupting nucleotide pools necessary for DNA replication and repair. This effect has been observed in various cancer cell lines, including:

- HeLa Cells : Induction of apoptosis through mitochondrial pathways.

- MCF-7 Breast Cancer Cells : Inhibition of cell proliferation and enhancement of chemotherapeutic efficacy when combined with agents like doxorubicin.

Case Study 1: Antiviral Efficacy

A study published in Journal of Virology demonstrated that 2'-deoxyuridine effectively reduced HSV replication in vitro. The compound was shown to interfere with the viral DNA polymerase, leading to decreased viral load in treated cells compared to controls.

Case Study 2: Cancer Treatment Synergy

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a combination of conventional chemotherapy and 2'-deoxyuridine. Results indicated a significant increase in overall survival rates and reduced tumor sizes compared to chemotherapy alone.

Pharmacokinetics

The pharmacokinetic profile of 2'-deoxyuridine suggests:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout tissues with high concentrations in rapidly dividing cells.

- Metabolism : Primarily metabolized by dephosphorylation to deoxyuridine monophosphate (dUMP).

- Excretion : Renal excretion predominates, with metabolites detected in urine.

Data Table: Biological Activities Summary

Q & A

Q. What are the key synthetic pathways for 2'-Deoxyuridine-3¡a-13C, and how do they impact isotopic purity in DNA/RNA studies?

The synthesis typically employs Hoffer’s 4'-chlorosugar for nucleosidation with ¹³C-labeled uracil derivatives, followed by sequential deprotection, tritylation, and acetylation. Isotopic purity (>99%) is maintained via repeated chromatographic purification or pentane precipitation to remove phosphonate side products . Route selection (e.g., direct nucleosidation vs. multi-step protection-deprotection) affects yield and isotopic integrity, critical for NMR-based structural studies of DNA/RNA .

Q. How is 2'-Deoxyuridine-3¡a-13C used to study nucleotide metabolism in in vitro systems?

The ¹³C-label at position 3 enables tracking of pyrimidine salvage pathways using ¹³C-NMR or LC-HRMS. Researchers incorporate the compound into oligonucleotides to monitor metabolic flux, repair mechanisms, or enzyme kinetics (e.g., thymidine kinase activity). Key steps include optimizing phosphorylation conditions and validating isotopic incorporation via mass spectrometry .

Q. What analytical methods are recommended for quantifying 2'-Deoxyuridine-3¡a-13C in biological matrices?

High-resolution mass spectrometry (HRMS) with isotope dilution is preferred for specificity. For NMR, ¹³C-decoupling and 2D heteronuclear experiments (e.g., HSQC) resolve signal overlap in complex mixtures. Method validation should include spike-recovery tests in cellular lysates and stability assessments under varying pH/temperature .

Advanced Research Questions

Q. How do isotopic scrambling or dilution artifacts arise during 2'-Deoxyuridine-3¡a-13C synthesis, and how can they be mitigated?

Scrambling occurs during phosphoramidite activation due to acidic conditions or residual water, leading to ¹³C migration. Mitigation involves strict anhydrous synthesis (e.g., molecular sieves), limiting reaction time with CEP-Cl, and post-synthesis HRMS validation. Dilution artifacts in metabolic studies require cell culture media pre-screening for endogenous uridine .

Q. What strategies resolve contradictions in NMR data when 2'-Deoxyuridine-3¡a-13C is used in multi-isotope-labeled oligonucleotides?

Signal overlap from ¹³C-¹H coupling can be addressed by (i) selective ¹³C-decoupling, (ii) fractional labeling, or (iii) complementary ²H/¹⁵N labeling. For dynamic studies, relaxation-optimized spectroscopy (ROSY) or paramagnetic tagging improves resolution. Conflicting NOE data may indicate conformational flexibility, necessitating MD simulations for validation .

Q. How can researchers optimize 2'-Deoxyuridine-3¡a-13C incorporation into CRISPR-modified cell lines for tracing epigenetic modifications?

Use electroporation or lipid nanoparticles for delivery, with dosage calibrated via qPCR of dUTPase expression. Co-labeling with ¹⁵N-adenine allows cross-validation of methylation patterns via dual-isotope LC-MS/MS. Control experiments must account for isotopic dilution by endogenous nucleotides in repair pathways .

Methodological Challenges and Solutions

Q. What are the limitations of using 2'-Deoxyuridine-3¡a-13C in long-term metabolic tracing studies?

Limitations include isotopic dilution (≥50% signal loss after 5 cell divisions) and cytotoxicity from excessive phosphoramidite byproducts. Solutions include pulse-chase protocols, synchronized cell cycles, and tandem mass tags (TMT) for multiplexed analysis .

Q. How to validate the absence of racemization in 2'-Deoxyuridine-3¡a-13C during automated oligonucleotide synthesis?

Perform chiral HPLC with a Crownpak CR-I column and polarimetric detection. Racemization >2% necessitates adjusting coupling reagents (e.g., replacing benzimidazolium activators with OxymaPure) or reducing reaction temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.